(+/-)-PPHT hydrochloride
Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as thermal analysis, powder X-ray diffraction (PXRD), and molecular modeling .Chemical Reactions Analysis
The chemical reactions involving hydrochlorides can vary widely depending on the specific compound. For example, orthoesters can react with amine hydrochlorides in a process that combines synthesis with spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a hydrochloride can be analyzed using various methods such as chromatographic, spectrophotometric, electrochemical, and other analysis methods .Scientific Research Applications
Development of Nanocomposite Film Scaffolds for Bone Repair : A study by Arumugam et al. (2019) focused on developing porous, mechanically stable nanocomposite film scaffolds using a combination of materials including hydroxyapatite and titanium dioxide, intended for bone repair applications (Arumugam et al., 2019).
Natural Antioxidants for Food Preservation : Research by Kanatt et al. (2005) explored the use of potato peel extract as a natural antioxidant to prevent lipid peroxidation in lamb meat, which is significant in food preservation (Kanatt et al., 2005).
Corrosion Inhibition in Mild Steel : A study by Bentiss et al. (2007) investigated the use of 4H-1,2,4-triazole derivatives for protecting mild steel against corrosion in hydrochloric acid solutions (Bentiss et al., 2007).
Portopulmonary Hypertension Research : Neuhofer et al. (2006) discussed the role of endothelin and its receptors in portopulmonary hypertension, a rare complication in patients with portal hypertension (Neuhofer et al., 2006).
Hybrid Photovoltaic Devices : Research on bulk heterojunction photovoltaic devices using poly (3-phenyl hydrazone thiophene) and titanium dioxide for solar energy applications was conducted by Sharma et al. (2008) (Sharma et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-[2-phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-2-14-22(15-13-17-7-4-3-5-8-17)19-11-12-20-18(16-19)9-6-10-21(20)23;/h3-10,19,23H,2,11-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLCIDLCEZAOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)C2CCC3=C(C2)C=CC=C3O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474699 | |
Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-PPHT hydrochloride | |
CAS RN |
71787-90-1 | |
Record name | 6-[2-Phenylethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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